A Technical Guide to 4-(Ethylamino)benzene-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 4-(Ethylamino)benzene-1-carbothioamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 4-(ethylamino)benzene-1-carbothioamide, a molecule of interest within the broader class of thioamides. While specific research on this compound is emerging, this document synthesizes available data and contextualizes its significance by drawing upon the well-established chemistry and pharmacology of related thiobenzamides. We will explore its fundamental physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug development, particularly in oncology and infectious diseases, based on the known bioactivity of the carbothioamide moiety. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the foundational science and therapeutic promise of this and related chemical entities.
Introduction: The Thioamide Scaffold in Medicinal Chemistry
The thioamide functional group, a sulfur analog of the amide, is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties often lead to enhanced biological activity or improved pharmacokinetic profiles compared to its amide counterparts. Thioamides are key structural motifs in a range of therapeutic agents, demonstrating activities from antibacterial and antifungal to anticancer and antiviral.[1][2] The compound 4-(ethylamino)benzene-1-carbothioamide belongs to the family of N-substituted thiobenzamides, which are currently being explored for various therapeutic applications, including the development of novel anticancer agents.[3][4] This guide will focus on the specific attributes of 4-(ethylamino)benzene-1-carbothioamide, providing a foundational understanding for its further investigation and development.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of 4-(ethylamino)benzene-1-carbothioamide are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂S |
| Molecular Weight | 180.27 g/mol |
| CAS Number | 4714-70-9 |
| Appearance | Powder |
| Melting Point | 165-166 °C |
| InChIKey | WPPRYWUREBBZDG-UHFFFAOYSA-N |
| Canonical SMILES | CCNC1=CC=C(C=C1)C(=S)N |
Table 1: Physicochemical properties of 4-(ethylamino)benzene-1-carbothioamide.
Synthesis and Characterization
While specific literature detailing the synthesis of 4-(ethylamino)benzene-1-carbothioamide is not widely available, a plausible and efficient synthetic route can be proposed based on established methods for thiobenzamide synthesis.[5][6]
Proposed Synthesis Workflow
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. An alternative route involves the reaction of a nitrile with a sulfur source.[7][8] A logical synthetic pathway for 4-(ethylamino)benzene-1-carbothioamide would start from the commercially available 4-(ethylamino)benzonitrile.
Caption: Proposed workflow for the synthesis of 4-(ethylamino)benzene-1-carbothioamide.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 4-(ethylamino)benzonitrile (1 equivalent) in a suitable solvent such as an ionic liquid ([DBUH][OAc]) or a polar aprotic solvent, add a sulfur source like sodium sulfide nonahydrate (Na₂S·9H₂O) (3 equivalents).[7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).
-
Work-up: Upon completion, the reaction is quenched with water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure 4-(ethylamino)benzene-1-carbothioamide.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.[9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a broad singlet for the -NH₂ protons of the thioamide group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the ethyl group carbons, and a distinctive downfield signal for the thiocarbonyl carbon (C=S).
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the amino and thioamide groups, C-H stretching for the aromatic and alkyl groups, and a strong C=S stretching vibration, typically in the 1400-1600 cm⁻¹ region.[10]
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Potential Applications in Drug Development
The thiobenzamide scaffold is a promising platform for the development of new therapeutic agents. By extension, 4-(ethylamino)benzene-1-carbothioamide is a candidate for investigation in several key areas of drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiobenzanilides and related thioamides.[3][4][11] The proposed mechanisms of action often involve the induction of apoptosis through the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and cell cycle arrest.[3]
Caption: Potential mechanism of anticancer action for thiobenzamide derivatives.
Antimicrobial Activity
Thioamide and carbothioamide derivatives have also been investigated for their antimicrobial properties.[12][13][14][15] They have shown efficacy against a range of bacterial and fungal pathogens, including resistant strains like MRSA.[14] The mechanism of action is often attributed to the chelation of essential metal ions or the inhibition of key microbial enzymes.[1] The presence of both a sulfur and nitrogen atom in the carbothioamide moiety makes these compounds effective ligands for metal ions crucial for microbial survival.
Safety and Handling
While specific toxicity data for 4-(ethylamino)benzene-1-carbothioamide is not available, general precautions for handling thioamides should be observed. Thioamides as a class can have various toxicological profiles, with some exhibiting hepatotoxicity or acting as promoters of carcinogenesis in animal studies.[16][17] Others, used as antithyroid drugs, can cause side effects like rash, arthralgia, and in rare cases, agranulocytosis.[18][19]
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion and Future Directions
4-(Ethylamino)benzene-1-carbothioamide is a structurally interesting molecule within the pharmacologically significant class of thiobenzamides. Based on the established biological activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. Future research should focus on the development of a robust and scalable synthesis, comprehensive characterization of its biological activities through in vitro and in vivo screening, and elucidation of its specific mechanism of action. Toxicological studies will also be crucial to determine its safety profile and therapeutic window. The insights provided in this guide serve as a foundational resource for initiating such investigations.
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